molecular formula C8H8OS B3425017 1-(3-Sulfanylphenyl)ethan-1-one CAS No. 3814-19-5

1-(3-Sulfanylphenyl)ethan-1-one

Cat. No.: B3425017
CAS No.: 3814-19-5
M. Wt: 152.22 g/mol
InChI Key: XWCOVMFKJYATHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Sulfanylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-bromothiophenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the ethanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include maintaining a temperature of around 137°C under reduced pressure (11 Torr) to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Sulfanylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the sulfanyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 1-(3-Sulfanylphenyl)ethanol.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(3-Sulfanylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s sulfanyl group can interact with biological thiols, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Sulfanylphenyl)ethan-1-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect enzymatic activity and signal transduction pathways, making the compound valuable for studying biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Sulfanylphenyl)ethan-1-one: Similar structure but with the sulfanyl group in the para position.

    1-(2-Sulfanylphenyl)ethan-1-one: Sulfanyl group in the ortho position.

    1-(3-Methoxyphenyl)ethan-1-one: Methoxy group instead of sulfanyl.

Uniqueness

1-(3-Sulfanylphenyl)ethan-1-one is unique due to the position of the sulfanyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts .

Properties

IUPAC Name

1-(3-sulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCOVMFKJYATHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405767
Record name 3'-Mercaptoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3814-19-5, 35337-69-0
Record name 1-(3-Mercaptophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3814-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Mercaptoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Sulfanylphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Sulfanylphenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3-Sulfanylphenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3-Sulfanylphenyl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Sulfanylphenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3-Sulfanylphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.